

# Application Notes: Co-immunoprecipitation to Assess Target Engagement of BAY1163877

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

## Introduction

**BAY1163877**, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2][3][4] Aberrant FGFR signaling is a key driver in various cancers, making it a critical therapeutic target.[3][5][6] Verifying that a drug like **BAY1163877** engages its intended target within the complex cellular environment is a crucial step in drug development.

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in their native state.[7][8][9][10] This method utilizes an antibody to isolate a specific target protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[11][12] By assessing how drug treatment affects these interactions, Co-IP can serve as a powerful tool to confirm the target engagement of an inhibitor.

These application notes provide a detailed protocol for using Co-IP to demonstrate that **BAY1163877** engages with its FGFR target by disrupting the interaction between FGFR and its downstream signaling partners.

## Principle of the Method

Activation of FGFRs by their ligands (FGFs) leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins to form a signaling complex. A key early event is the phosphorylation of adaptor proteins, which initiates cascades like the RAS/MAPK/ERK and PI3K/AKT pathways.[3][6]

**BAY1163877** is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation.[3][6] This inhibition is expected to disrupt the formation of the active FGFR signaling complex.

This protocol uses an antibody specific to an FGFR (e.g., FGFR1) to immunoprecipitate it from cells treated with either a vehicle control or **BAY1163877**. The immunoprecipitated complex is then analyzed by Western blot for the presence of a known interacting partner (e.g., FRS2 or PLC $\gamma$ ). A successful target engagement by **BAY1163877** will be demonstrated by a reduced amount of the interacting partner co-precipitating with FGFR in the drug-treated sample compared to the vehicle-treated control.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified FGFR signaling pathway and the inhibitory action of **BAY1163877**.

# Experimental Protocol

This protocol is designed for a cancer cell line known to overexpress an FGFR, such as NCI-H1581 (FGFR1-amplified lung cancer).[\[1\]](#)

## Materials and Reagents

- Cell Line: NCI-H1581 or similar FGFR-amplified cell line.
- Compound: **BAY1163877** (Rogaratinib), dissolved in DMSO.
- Antibodies:
  - Primary IP Antibody: Rabbit anti-FGFR1 (validated for IP).
  - Primary Western Blot Antibodies: Mouse anti-FGFR1, Rabbit anti-FRS2 (or another known interactor).
  - Control Antibody: Rabbit IgG.
  - Secondary Antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG.
- Beads: Protein A/G magnetic beads.
- Buffers and Solutions:
  - Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
  - Phosphate-Buffered Saline (PBS).
  - Co-IP Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
  - Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
  - Elution Buffer: 1X Laemmli sample buffer.
- Equipment:

- Cell culture incubator, flasks, and plates.
- Refrigerated microcentrifuge.
- Magnetic separation rack.
- SDS-PAGE and Western blot apparatus.
- Chemiluminescence imaging system.

## Procedure

- Cell Culture and Treatment:

1. Plate NCI-H1581 cells and grow to 70-80% confluency.
2. Starve cells in serum-free media for 4-6 hours.
3. Treat cells with either DMSO (Vehicle Control) or an effective concentration of **BAY1163877** (e.g., 250 nM) for 2 hours.
4. Stimulate cells with FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to induce FGFR signaling.

- Cell Lysis:

1. Wash cells twice with ice-cold PBS.
2. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
3. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
4. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
5. Centrifuge at 14,000 x g for 15 minutes at 4°C.
6. Transfer the supernatant (clarified lysate) to a new tube. Reserve 50 µL as "Input" for later analysis.

- Immunoprecipitation (IP):
  1. Determine the protein concentration of the clarified lysate (e.g., using a BCA assay).
  2. Incubate 1-2 mg of total protein with 2-4 µg of anti-FGFR1 antibody (or Rabbit IgG for the negative control) for 4 hours to overnight at 4°C on a rotator.
  3. Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
  4. Incubate for an additional 1-2 hours at 4°C on a rotator.
- Washing:
  1. Pellet the beads using a magnetic separation rack and discard the supernatant.
  2. Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
- Elution:
  1. After the final wash, remove all residual buffer.
  2. Add 50 µL of 1X Laemmli sample buffer to the beads.
  3. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
  4. Pellet the beads and transfer the supernatant (the eluate) to a new tube.
- Western Blot Analysis:
  1. Load the eluates and the "Input" samples onto an SDS-PAGE gel.
  2. Perform electrophoresis to separate the proteins by size.
  3. Transfer the proteins to a PVDF membrane.
  4. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

5. Incubate the membrane with primary antibodies (anti-FGFR1 and anti-FRS2) overnight at 4°C.
6. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
7. Wash again and detect the protein bands using an ECL substrate and an imaging system.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the Co-IP target engagement assay.

## Data Presentation and Interpretation

The primary output of this experiment is a Western blot. Densitometry should be used to quantify the band intensities. The amount of the co-precipitated protein (FRS2) should be normalized to the amount of the immunoprecipitated target protein (FGFR1) in the eluate. A significant reduction in the normalized FRS2 signal in the **BAY1163877**-treated sample indicates successful target engagement.

Expected Results:

- Input Lanes: Should show equal amounts of FGFR1 and FRS2 in all samples, confirming equal protein loading.
- IgG IP Lane: Should show no bands for FGFR1 or FRS2, confirming antibody specificity.
- FGFR1 IP (Vehicle): Should show a strong band for FGFR1 and a clear band for the co-precipitated FRS2.
- FGFR1 IP (**BAY1163877**): Should show a strong band for FGFR1, but a significantly weaker or absent band for FRS2.

## Example Quantitative Data Summary

The table below presents hypothetical data from densitometry analysis of the Western blot results.

| Sample Condition    | IP Antibody | Immunoprecipitated FGFR1 (Arbitrary Units) | Co-IP FRS2 (Arbitrary Units) | Normalized FRS2/FGFR1 Ratio | % Reduction in Interaction |
|---------------------|-------------|--------------------------------------------|------------------------------|-----------------------------|----------------------------|
| Vehicle (DMSO)      | Anti-FGFR1  | 15,200                                     | 8,512                        | 0.56                        | N/A                        |
| BAY1163877 (250 nM) | Anti-FGFR1  | 14,950                                     | 1,196                        | 0.08                        | 85.7%                      |
| Vehicle (DMSO)      | Rabbit IgG  | 50                                         | 35                           | N/A                         | N/A                        |

This data illustrates that while a similar amount of FGFR1 was pulled down in both vehicle and drug-treated conditions, the interaction with FRS2 was reduced by nearly 86% upon treatment with **BAY1163877**, providing strong evidence of target engagement.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Rogaratinib | FGFR | TargetMol [targetmol.com]
- 3. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Application Notes: Co-immunoprecipitation to Assess Target Engagement of BAY1163877]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191585#co-immunoprecipitation-to-study-bay1163877-target-engagement]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)